Grassystatin A

Description

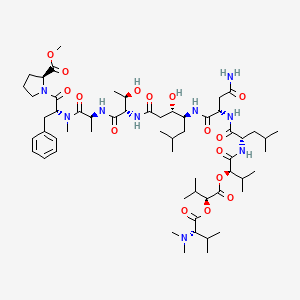

Structure

2D Structure

Properties

Molecular Formula |

C58H95N9O16 |

|---|---|

Molecular Weight |

1174.4 g/mol |

IUPAC Name |

methyl (2S)-1-[(2R)-2-[[(2S)-2-[[(2S,3R)-2-[[(3S,4S)-4-[[(2S)-4-amino-2-[[(2S)-2-[[(2R)-2-[(2S)-2-[(2S)-2-(dimethylamino)-3-methylbutanoyl]oxy-3-methylbutanoyl]oxy-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-6-methylheptanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]-methylamino]-3-phenylpropanoyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C58H95N9O16/c1-30(2)25-38(43(69)29-45(71)64-46(36(12)68)52(74)60-35(11)54(76)66(15)42(27-37-21-18-17-19-22-37)55(77)67-24-20-23-41(67)56(78)81-16)61-51(73)40(28-44(59)70)62-50(72)39(26-31(3)4)63-53(75)48(33(7)8)82-58(80)49(34(9)10)83-57(79)47(32(5)6)65(13)14/h17-19,21-22,30-36,38-43,46-49,68-69H,20,23-29H2,1-16H3,(H2,59,70)(H,60,74)(H,61,73)(H,62,72)(H,63,75)(H,64,71)/t35-,36+,38-,39-,40-,41-,42+,43-,46-,47-,48+,49-/m0/s1 |

InChI Key |

JZYWSTGTBRHGTL-BIXXXADNSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N(C)[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)OC)NC(=O)C[C@@H]([C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C(C)C)OC(=O)[C@H](C(C)C)OC(=O)[C@H](C(C)C)N(C)C)O)O |

Canonical SMILES |

CC(C)CC(C(CC(=O)NC(C(C)O)C(=O)NC(C)C(=O)N(C)C(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)OC)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)OC(=O)C(C(C)C)OC(=O)C(C(C)C)N(C)C |

Origin of Product |

United States |

Isolation and Structural Characterization of Grassystatin a

Discovery and Source Organism Identification

The discovery of Grassystatin A is a direct result of efforts to explore marine cyanobacteria as a source of novel, bioactive secondary metabolites. nih.govnih.gov These microorganisms are known to produce a diverse array of structurally unique and biologically active compounds, likely refined through evolutionary processes to interact with specific biological targets. nih.gov

Isolation from Marine Cyanobacteria Species

This compound was first isolated from a marine cyanobacterium identified as Lyngbya cf. confervoides. nih.gov Samples of this cyanobacterium were collected from the waters off Grassy Key and Key Largo in Florida. nih.gov Subsequent research has led to the isolation of related compounds, the grassystatins D-F and G, from other marine cyanobacteria collected in Guam, indicating a broader distribution of this class of compounds within marine cyanobacterial species. nih.govnih.govrsc.org

The isolation process involved the extraction of the freeze-dried cyanobacterial biomass with a mixture of ethyl acetate (B1210297) and methanol. nih.govnih.gov This crude extract was then subjected to further purification steps to yield the pure compound. nih.gov

Bioassay-Guided and Nuclear Magnetic Resonance (NMR)-Guided Fractionation Methodologies

The purification of this compound from the crude extract was accomplished using a combination of chromatographic techniques. nih.govsi.edu The process is described as being guided by bioassays and Nuclear Magnetic Resonance (NMR) spectroscopy. si.edu Bioassay-guided fractionation is a process where the fractions produced during separation are tested for biological activity, allowing researchers to focus on the most potent components. nih.govresearchgate.netnih.gov In the case of this compound, it was screened against a diverse panel of 59 proteases and found to be a potent inhibitor of cathepsins D and E. nih.govacs.orgnih.gov

NMR-guided fractionation, on the other hand, involves using NMR spectroscopy to track specific chemical signatures within the fractions, which can indicate the presence of novel or interesting structures. mdpi.commdpi.com The initial non-polar extract was subjected to silica (B1680970) chromatography, followed by reversed-phase high-performance liquid chromatography (HPLC) to furnish the pure this compound. nih.gov

Spectroscopic Elucidation of this compound Structure

The determination of the intricate molecular structure of this compound was a significant undertaking that relied on a suite of advanced spectroscopic and analytical methods. nih.govacs.orgnih.govsi.edu

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy was a cornerstone in elucidating the planar structure of this compound. nih.govacs.orgnih.govnih.govresearchgate.netresearchgate.netrsc.org Analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, including COSY, TOCSY, HSQC, and HMBC experiments, allowed for the identification of the individual amino acid and other constituent units within the molecule. nih.govresearchgate.net

The NMR data revealed the presence of four proteinogenic amino acids (Alanine, Threonine, Asparagine, and Leucine), two units of α-hydroxyisovaleric acid (Hiva), and several non-proteinogenic or modified units: O-methyl-Proline, N-methyl-Phenylalanine, N,N-dimethyl-Valine, and a statine (B554654) unit ((3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid). nih.gov The presence of two conformers in solution was also observed in the NMR spectra. nih.gov

Key HMBC (Heteronuclear Multiple Bond Correlation) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) correlations were instrumental in establishing the sequence of these units, piecing together the linear peptide backbone. nih.gov For instance, ROESY correlations helped to determine the connectivity between adjacent residues. nih.gov

Table 1: Summary of NMR Spectroscopic Data for this compound

| Technique | Purpose | Key Findings |

|---|---|---|

| ¹H NMR | Identifies proton environments | Showed characteristic signals for a peptide, including amide protons, α-protons, and N- and O-methyl groups. nih.gov |

| ¹³C NMR | Identifies carbon environments | Revealed carbonyl carbons and other carbons consistent with a depsipeptide structure. nih.gov |

| COSY | Correlates coupled protons | Helped to establish the spin systems of the individual amino acid and other residues. nih.govresearchgate.net |

| TOCSY | Correlates all protons within a spin system | Further aided in the identification of the constituent units. nih.govresearchgate.net |

| HSQC | Correlates protons to their directly attached carbons | Linked the proton and carbon chemical shifts for each residue. nih.govresearchgate.net |

| HMBC | Correlates protons and carbons over multiple bonds | Was crucial for determining the sequence of the residues in the peptide chain. nih.govresearchgate.net |

Mass Spectrometry (MS) Analysis and Fragmentation Patterns

High-resolution electrospray ionization mass spectrometry (HRESI/APCIMS) provided the molecular formula for this compound, which was determined to be C₅₈H₉₅N₉O₁₆. nih.gov The mass spectrometer detected several adduct ions, including [M+H]⁺, [M+Na]⁺, [M+2H]²⁺, and [M+H+Na]²⁺, all consistent with this formula. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) experiments were used to confirm the sequence of the amino and hydroxy acid residues. nih.govrsc.orgrsc.org The fragmentation patterns observed in the ESIMS spectrum provided evidence for the connectivity of the different building blocks, corroborating the sequence determined by NMR spectroscopy. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Ion | m/z (measured) |

|---|---|

| [M+H]⁺ | 1174.6988 |

| [M+Na]⁺ | 1196.6812 |

| [M+2H]²⁺ | 587.8544 |

| [M+H+Na]²⁺ | 598.8455 |

Data sourced from nih.gov

Chiral High-Performance Liquid Chromatography (HPLC) for Stereochemical Assignment

The final piece of the structural puzzle, the absolute stereochemistry of the constituent amino acids and hydroxy acids, was determined by chiral HPLC analysis. nih.govacs.orgnih.govnih.govresearchgate.netrsc.org This technique involves the separation of chiral molecules (enantiomers) on a chiral stationary phase. sciforum.net

For this compound, the compound was hydrolyzed to break it down into its individual components. nih.gov The resulting mixture was then analyzed by chiral HPLC and the retention times of the components were compared to those of authentic standards of known stereochemistry. nih.gov This allowed for the unambiguous assignment of the L- or D-configuration for each of the chiral centers within the molecule. nih.gov For example, the hydrolysate was analyzed using a Chiralpak MA (+) column to confirm the stereochemistry of the constituent units. nih.gov

Structural Features and Related Natural Analogs

The grassystatins represent a class of modified linear peptides isolated from marine cyanobacteria. researchgate.netnih.gov Their discovery has been part of a broader effort to identify novel, bioactive compounds from marine organisms. researchgate.netnih.gov The structure determination of these compounds has been accomplished using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as chiral High-Performance Liquid Chromatography (HPLC) for determining the stereochemistry of the constituent amino acids. nih.govacs.orgacs.org

A defining characteristic of the grassystatin family is the presence of a statine unit, which is a γ-amino-β-hydroxy acid. researchgate.netnih.gov This specific residue, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Sta), is a well-established pharmacophore responsible for the inhibition of aspartic proteases. nih.govnih.govresearchgate.net The statine unit mimics the transition state of the peptide bond hydrolysis catalyzed by these enzymes, allowing it to bind tightly within the enzyme's active site. nih.gov

The biosynthesis of the statine unit is thought to occur through a mixed nonribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) pathway. nih.gov In the case of grassystatins, the statine is derived from the condensation of a leucine (B10760876) and a malonate unit. nih.gov The specific (3S,4S) configuration of the statine unit is critical for its inhibitory activity against aspartic proteases, a feature that is conserved across the grassystatin analogs. researchgate.netrsc.org This stereochemistry is identical to that found in the well-known aspartic protease inhibitor, pepstatin A. researchgate.net

This compound and its analogs share the core statine pharmacophore with pepstatin A, an irreversible inhibitor of aspartic proteases originally isolated from actinomycetes. nih.govnih.govtocris.com Both grassystatins and pepstatin A possess a statine unit with the same (3S,4S) stereochemical configuration, which is fundamental to their mechanism of action. researchgate.net However, significant structural differences exist in the flanking amino acid residues, which contribute to variations in their inhibitory potency and selectivity. For instance, a notable difference that may account for the reduced affinity of this compound compared to pepstatin A is the presence of a polar asparagine (Asn) residue at the P2 position in this compound, whereas pepstatin A has a valine (Val) at the equivalent position. researchgate.net

Beyond pepstatin A, other cyanobacterial natural products share structural similarities with the grassystatins. The tasiamides, such as tasiamide B and F, are closely related compounds. nih.govresearchgate.net A key distinction is that tasiamides contain a statine unit derived from phenylalanine (Phe) instead of the leucine-derived statine found in the grassystatins. nih.govresearchgate.net This difference in the statine side chain influences their inhibitory profile, with tasiamides showing a broader range of inhibition that includes beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), an activity not observed with grassystatins. nih.govnih.gov

Several natural analogs of this compound, designated as Grassystatins A through G, have been isolated and characterized. While they all share the core statine unit, they exhibit variations in their peptide sequence, which affects their biological activity.

This compound and B : this compound is a linear decadepsipeptide. nih.govacs.org Grassystatin B is a close analog of A, showing similar potency and selectivity. nih.govnih.gov The primary structure of this compound was determined to be (N,N-diMe-Val)-Hiva-Hiva-Leu-Asn-Sta-Thr-Ala-(N-Me-Phe)-(O-Me-Pro). acs.org

Grassystatin C : This analog is a truncated version of Grassystatins A and B, lacking the two N-terminal residues (N,N-diMe-Val and Hiva). nih.govacs.orgnih.gov This structural modification results in lower potency against cathepsins D and E, although it retains selectivity for cathepsin E. nih.govacs.org

Grassystatins D, E, and F : These analogs also contain the characteristic Leu-derived statine core. nih.govnih.gov The main structural difference between Grassystatin D and F is the presence of an additional N,N-diMe-Phe unit at the N-terminus of Grassystatin F. researchgate.net This terminal moiety in Grassystatin F is believed to anchor the inhibitor within the enzyme's binding cleft, contributing to its higher potency compared to Grassystatin D. researchgate.net Grassystatin F is the most potent of this subgroup. nih.govnih.govacs.org

Grassystatin G : This analog is structurally distinct from the others. nih.govrsc.org It is shorter and uniquely features a hydrophobic valine residue adjacent to the statine unit, whereas analogs A-F have a polar residue (Asn or Gln) at this position. nih.govrsc.orgrsc.org Furthermore, Grassystatin G contains an N-Me-L-Phe, which is an unusual configuration compared to the N-Me-D-Phe found in other grassystatins. rsc.orgrsc.org These structural differences result in a reversed selectivity profile, with Grassystatin G preferentially inhibiting cathepsin D over cathepsin E, in contrast to the other grassystatins which favor cathepsin E. nih.govrsc.org

The structural diversity among the grassystatin analogs provides a valuable platform for understanding the structure-activity relationships of aspartic protease inhibitors.

Synthetic Methodologies for Grassystatin a and Its Analogs

Total Synthesis Strategies for Grassystatin A

The total synthesis of this compound has been successfully achieved, providing definitive proof of its structure and a pathway for the creation of analogs. These synthetic endeavors have been marked by strategic disconnections of the complex depsipeptide into more manageable fragments, which are then synthesized and coupled in a carefully orchestrated sequence.

Retrosynthetic Approaches and Key Fragment Design

The retrosynthetic analysis of this compound has primarily centered on a convergent strategy, breaking down the linear depsipeptide into key fragments of comparable complexity. A notable approach has been the [4+6] strategy, which divides the molecule into a four-residue fragment and a six-residue fragment.

Specifically, the structure of this compound was retrosynthetically disconnected to yield two main fragments:

Fragment 1: A C-terminal tetrapeptide segment comprising Sta–Thr–Ala–N-Me-Phe–O-Me-Pro.

Fragment 2: An N-terminal hexapeptide segment consisting of N,N-Me2-Val–Hiva–Hiva–Leu–Asn. researchgate.net

This disconnection strategy simplifies the synthetic challenge by allowing for the parallel synthesis of these two multi-component fragments, which can then be joined in a subsequent coupling step. The design of these fragments takes into account the chemical sensitivities of the constituent amino and hydroxy acids and the need to control stereochemistry at each chiral center.

Fragment Coupling Strategies

The successful synthesis of this compound hinges on the efficient and stereochemically controlled coupling of its constituent fragments. In the context of the [4+6] strategy, the crucial step involves the formation of an amide bond between the C-terminus of the N,N-Me2-Val–Hiva–Hiva–Leu–Asn fragment and the N-terminus of the Sta–Thr–Ala–N-Me-Phe–O-Me-Pro fragment. researchgate.net

The choice of coupling reagents is critical to minimize racemization and other side reactions, particularly at the sterically hindered junctions. The continuous sequence of the two fragments in the natural product was initially confirmed by ESIMS fragmentation, which guided the logic of the synthetic coupling approach. researchgate.net

Convergent Synthesis of Grassystatin Analogs

The synthetic principles established for this compound have been extended to its analogs, such as grassystatin G. The synthesis of grassystatin G was accomplished through a [3+3] convergent strategy, demonstrating the versatility of fragment-based approaches for this class of molecules. rsc.orgmblintl.com This strategy involved the synthesis of two tripeptide fragments, which were then coupled to afford the final product.

Stereoselective Synthetic Approaches to Modified Statine (B554654) Units

The statine unit, (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is a critical pharmacophore in the grassystatins, responsible for their inhibitory activity against aspartic proteases. The development of stereoselective synthetic routes to statine and its modified analogs is therefore of paramount importance for the synthesis of grassystatins and the exploration of their structure-activity relationships.

A variety of methods have been developed for the stereoselective synthesis of the statine core. One common approach involves the use of chiral starting materials, such as L-phenylalanine, to establish the desired stereochemistry. For example, a statine-like core has been synthesized from L-phenylalanine by condensation with Meldrum's acid, followed by a diastereoselective reduction of the resulting tetramic acid using sodium borohydride (B1222165) (NaBH₄) to yield a β-hydroxypyrrolidinone intermediate. nih.gov This intermediate can then be hydrolyzed to afford the desired β-hydroxy-γ-amino acid.

The synthesis of modified statine analogs, such as those with different side chains, has also been explored to probe the binding pockets of target proteases. For instance, a histidine side-chain analog of statine, (3S,4S)-4-amino-3-hydroxy-5-(imidazol-4-yl)pentanoic acid (HiSta), has been synthesized. This synthesis also proceeded through a tetramic acid derivative, with stereoselective reduction being a key step to establish the correct relative configuration of the hydroxyl and amino groups. nih.gov The ability to synthesize these modified statine units allows for the creation of novel grassystatin analogs with potentially altered potency and selectivity.

Challenges and Advancements in Synthetic Yield and Purity

The purification of the final product and intermediates is another significant hurdle. The structural similarity of the desired product to potential byproducts, such as diastereomers or deletion sequences, necessitates the use of high-resolution purification techniques, such as high-performance liquid chromatography (HPLC). The development of optimized HPLC protocols is crucial for obtaining this compound and its analogs in high purity.

Biosynthetic Pathways of Grassystatin a

Elucidation of Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) Involvement

The structural complexity of Grassystatin A, which incorporates both amino acid and keto acid-derived units, points directly to a hybrid biosynthetic origin. Cyanobacteria are known to produce modified peptides through either the non-ribosomal peptide synthetase (NRPS) pathway, the polyketide synthase (PKS) pathway, or a combination of both. nih.gov These enzymatic systems function as molecular assembly lines to build complex natural products. nih.gov

Non-Ribosomal Peptide Synthetase (NRPS): This pathway is responsible for incorporating the amino acid residues into the peptide backbone of this compound. NRPSs are large, modular enzymes where each module is typically responsible for the recognition, activation, and condensation of a specific amino acid. nih.gov

Polyketide Synthase (PKS): This pathway is involved in the synthesis of the parts of the molecule derived from acyl-CoA precursors, such as the distinctive statine (B554654) unit. nih.govnih.gov Similar to NRPS, Type I PKSs are also large modular enzymes that assemble polyketide chains in a stepwise fashion. nih.gov

The presence of non-proteinogenic amino acids and other unusual structural motifs in this compound is characteristic of metabolites produced by these NRPS/PKS systems. nih.gov

Formation of the Statine Unit via Mixed NRPS/PKS Pathways

A defining feature of this compound and its analogs is the presence of a (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid (Sta) residue, known as the statine unit. nih.govresearchgate.net This unit is critical for the compound's potent inhibitory activity against aspartic proteases like cathepsins D and E. nih.govresearchgate.net

The biosynthesis of the statine unit is a prime example of the collaboration between NRPS and PKS pathways. nih.govresearchgate.net It has been proposed that the statine unit in similar compounds arises from a mixed NRPS/PKS pathway that condenses a leucine (B10760876) unit (an amino acid) with a malonate unit (a building block for polyketides). nih.gov This process involves the extension of an amino acid starter unit by a PKS module, followed by reductive modifications to create the final γ-amino-β-hydroxy acid structure of statine. researchgate.net The specific (3S,4S) configuration found in this compound is identical to that in the well-known protease inhibitor pepstatin A, highlighting the stereochemical precision of the biosynthetic enzymes involved. researchgate.net

| Precursor Unit | Biosynthetic Pathway | Resulting Moiety in this compound |

| Amino Acids | Non-Ribosomal Peptide Synthetase (NRPS) | Peptide backbone |

| Leucine & Malonate | Mixed NRPS/PKS | Statine Unit |

Modular Architecture and Potential for Combinatorial Biosynthesis

The NRPS and PKS enzyme systems responsible for assembling this compound are inherently modular in their architecture. nih.gov Each module within these enzymatic complexes contains a set of catalytic domains that perform a specific function in the elongation and modification of the growing molecular chain. nih.gov This modular organization follows a co-linearity rule, where the sequence of modules on the gene cluster generally corresponds to the sequence of building blocks in the final product. nih.gov

This modularity is significant for two key reasons:

Evolution of Diversity: It is believed that this modular setup allows for the evolution of new bioactive compounds through combinatorial alterations, such as module duplication, deletion, or swapping. nih.gov This provides a natural mechanism for generating chemical diversity.

Combinatorial Biosynthesis: The modular nature of these pathways has inspired researchers to pursue the "combinatorial biosynthesis" of novel, "non-natural" products. nih.govgrafiati.com By rationally engineering the biosynthetic gene clusters—for instance, by altering or exchanging specific modules—it is theoretically possible to create new analogs of this compound with potentially altered or improved biological activities. grafiati.com This approach leverages nature's biosynthetic logic to generate designer compounds. nih.govgrafiati.com

Molecular Mechanisms of Action and Biological Targets of Grassystatin a

Aspartic Protease Inhibition Profile

Grassystatin A's mechanism of action is centered on its ability to target and inhibit the enzymatic activity of certain aspartic proteases. researchgate.net A screening of this compound against a wide panel of 59 different proteases revealed that its inhibitory action is highly selective for the aspartic proteases Cathepsin D and Cathepsin E. nih.govresearchgate.net

Research has consistently demonstrated that this compound is a potent inhibitor of both Cathepsin D and Cathepsin E. nih.govresearchgate.net These enzymes are aspartic proteases involved in various physiological processes. rsc.org The inhibitory activity of this compound and its analogs, such as Grassystatins B, C, D, and F, is attributed to the presence of a statine (B554654) unit, which mimics the transition state of the substrate, binding tightly to the active site of the enzymes. rsc.orgresearchgate.netresearchgate.net While the grassystatin family generally shows a preference for Cathepsin E, they are recognized inhibitors of both enzymes. rsc.orgresearchgate.net

The inhibitory potency of this compound and its related compounds has been quantified through the determination of their half-maximal inhibitory concentration (IC50) values. For this compound, the IC50 value against Cathepsin D is 26.5 nM, while it shows significantly higher potency against Cathepsin E with an IC50 of 886 pM. nih.govacs.orgnih.gov Other members of the grassystatin family also exhibit potent inhibition. Grassystatin B is even more potent, with IC50 values of 7.27 nM for Cathepsin D and 354 pM for Cathepsin E. nih.govacs.orgnih.gov Grassystatin F is another highly potent analog, with IC50 values of 50 nM and 0.5 nM against Cathepsins D and E, respectively. researchgate.netnih.gov

| Compound | Cathepsin D (nM) | Cathepsin E (pM) | Cathepsin E (nM) |

|---|---|---|---|

| This compound | 26.5 nih.govacs.orgnih.gov | 886 nih.govacs.orgnih.gov | 0.886 nih.govacs.orgnih.gov |

| Grassystatin B | 7.27 nih.govacs.orgnih.gov | 354 nih.govacs.orgnih.gov | 0.354 nih.govacs.orgnih.gov |

| Grassystatin F | 50 researchgate.netnih.gov | 500 researchgate.netnih.gov | 0.5 researchgate.netnih.gov |

| Grassystatin G | 66 rsc.orgnih.gov | 133,000 rsc.orgnih.gov | 133 rsc.orgnih.gov |

A notable characteristic of Grassystatins A, B, and C is their selectivity for Cathepsin E over Cathepsin D. nih.govacs.orgnih.gov This preference suggests they could be valuable chemical tools for studying the specific functions of Cathepsin E. nih.govacs.orgnih.gov The selectivity of Grassystatins A-C for Cathepsin E over Cathepsin D ranges from 20- to 38-fold. nih.govresearchgate.netacs.org In contrast, a related analog, Grassystatin G, displays a reversed selectivity, showing a 2-fold preference for Cathepsin D over Cathepsin E. rsc.orgnih.gov This shift in selectivity is attributed to key structural differences in the peptide sequence. rsc.org

| Compound | Selectivity (Fold) |

|---|---|

| Grassystatins A-C | 20 to 38-fold for Cathepsin E nih.govacs.orgnih.gov |

| Grassystatins A-F | 18 to 66-fold for Cathepsin E rsc.org |

| Grassystatin G | 2-fold for Cathepsin D rsc.orgnih.govrsc.org |

The selectivity of the grassystatin class of molecules extends to other aspartic proteases. Studies on various grassystatins, including Grassystatin G, have shown no detectable inhibitory activity against beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) and HIV-1 protease. rsc.orgnih.gov This lack of activity against BACE1 and HIV-1 protease is a shared characteristic among the grassystatins. rsc.orgnih.gov This contrasts with other natural products like the tasiamides, which can inhibit a broader range of aspartic proteases including BACE1. rsc.orgnih.gov

Cellular and Subcellular Modulations

The potent and selective enzymatic inhibition by this compound translates into specific effects at the cellular level, particularly within pathways where its target enzymes are active.

A significant cellular function modulated by this compound is the process of antigen presentation in dendritic cells. nih.govacs.org This process is crucial for initiating adaptive immune responses. Research has demonstrated that this compound can reduce antigen presentation by these cells. nih.govnih.govsi.edu This effect is thought to be a direct consequence of its potent inhibition of Cathepsin E, which plays a key role in this immunological pathway. nih.govacs.orgnih.gov The ability of this compound to disrupt this process highlights its potential as a specific probe to investigate the cellular functions of Cathepsin E. nih.govrsc.org

Regulation of Downstream Cellular Substrates (e.g., Cystatin C, PAI-1)

Influence on Downstream Protease Activities (e.g., Cysteine Cathepsins, tPA)

Modulation of Cellular Processes in Disease Models (e.g., MDA-MB-231 Cell Migration, TRAIL-induced Cytotoxicity)

The molecular effects of grassystatins translate into significant modulation of cellular behavior in cancer models. The highly aggressive triple-negative breast cancer cell line, MDA-MB-231, has been a key model for these investigations. nih.govresearchgate.net

MDA-MB-231 Cell Migration: The functional relevance of inhibiting cathepsin D and its downstream targets was assessed by examining the impact of grassystatins on cancer cell migration. nih.govresearchgate.net Studies using Grassystatin F showed that it effectively inhibited the migration of MDA-MB-231 cells. nih.govresearchgate.net This anti-migratory effect provides a functional link between the inhibition of a single protease target (cathepsin D) and a critical process in tumor metastasis. nih.gov

TRAIL-induced Cytotoxicity: Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a molecule that can selectively trigger apoptosis (programmed cell death) in cancer cells. science.govnih.govoncotarget.com However, many cancer cells develop resistance to TRAIL. science.gov Research on Grassystatin G, another analog, revealed that it can enhance the sensitivity of MDA-MB-231 cells to TRAIL-induced cytotoxicity. nih.govnih.gov When used in combination with TRAIL, Grassystatin G significantly increased the death of MDA-MB-231 cells, demonstrating a synergistic interaction. nih.govresearchgate.net This suggests that inhibiting cathepsin D with grassystatins could be a strategy to overcome TRAIL resistance in certain cancers. nih.govnih.govresearchgate.net

Structural Basis of Protease Selectivity

Molecular Docking and Computational Modeling Studies

Computational methods have been instrumental in elucidating why this compound and its analogs exhibit strong selectivity for certain proteases, particularly cathepsin E over cathepsin D. nih.govnih.govresearchgate.net Molecular docking simulations, using programs like AutoDock Vina, have been performed to model the binding interactions between grassystatins and their target enzymes. nih.govresearchgate.net

Studies successfully docked this compound and the related Grassystatin C into the active sites of both cathepsin D and cathepsin E to investigate the structural underpinnings of this selectivity. nih.gov Similar computational analyses were conducted for Grassystatin G to understand its inverted selectivity (favoring cathepsin D over E) and for Grassystatins D and F to model their interaction with cathepsin D. nih.govresearchgate.netrsc.org These models are often based on known crystal structures, such as that of cathepsin D co-crystallized with the archetypal inhibitor pepstatin A (PDBID: 1LYB). nih.govrsc.org The simulations provide a detailed, three-dimensional view of how the inhibitor fits within the enzyme's binding pocket, revealing key points of interaction. nih.govnih.gov

Identification of Key Structural Features Conferring Selectivity

Molecular modeling, combined with activity data from different grassystatin analogs, has identified several structural features that are critical for potency and selectivity. plos.orgrsc.orgsi.edu

The statine unit (γ-amino–β-hydroxy acid) is a recognized pharmacophore responsible for the inhibitory activity against aspartic proteases. nih.govnih.gov However, the residues flanking the statine unit and at the peptide's termini play a crucial role in determining the degree of inhibition and selectivity.

One of the most significant features for the high potency of this compound is the N-terminal N,N-diMeVal moiety . researchgate.net The absence of this terminal group in Grassystatin C is a primary reason for its lower potency compared to this compound. researchgate.net Docking studies suggest this N-terminal unit helps to anchor the inhibitor in the binding cleft of the enzyme. researchgate.netrsc.org

The nature of the amino acid residue immediately preceding the statine unit is also critical for selectivity. In potent cathepsin E inhibitors like this compound, this position is occupied by a polar residue (e.g., Asparagine or Glutamine). rsc.org In contrast, Grassystatin G, which preferentially inhibits cathepsin D, features a hydrophobic residue (Valine) at this position. rsc.orgrsc.org This difference highlights a key determinant for the differential targeting of cathepsin D versus E.

The table below summarizes the inhibitory concentrations of various grassystatins, illustrating their differing potencies and selectivities.

| Compound | Target Enzyme | IC₅₀ (nM) | Selectivity (CatD/CatE) | Reference(s) |

| This compound | Cathepsin D | 26.5 | ~30-fold for CatE | nih.govnih.govsi.edu |

| Cathepsin E | 0.886 | nih.govnih.govsi.edu | ||

| Grassystatin B | Cathepsin D | 7.27 | ~20-fold for CatE | nih.govnih.gov |

| Cathepsin E | 0.354 | nih.govnih.gov | ||

| Grassystatin C | Cathepsin D | - | >30-fold for CatE | nih.gov |

| Cathepsin E | - | nih.gov | ||

| Grassystatin F | Cathepsin D | 50 | 100-fold for CatE | nih.govresearchgate.net |

| Cathepsin E | 0.5 | nih.govresearchgate.net | ||

| Grassystatin G | Cathepsin D | 66 | 2-fold for CatD | nih.govnih.govrsc.org |

| Cathepsin E | 133 | nih.govnih.govrsc.org |

Structure Activity Relationships Sar of Grassystatin a Analogs

Influence of Amino Acid Residues on Potency and Selectivity

The potency and selectivity of grassystatin analogs are highly dependent on the specific amino acid residues at various positions along the peptide chain. The central statine (B554654) unit, a γ-amino-β-hydroxy acid, is a well-established pharmacophore for aspartic protease inhibitors and is crucial for the activity of all grassystatins. nih.govresearchgate.net The residues flanking this core unit, however, play a significant role in modulating the inhibitory profile.

A key determinant of selectivity is the nature of the amino acid at the P2 position (adjacent to the statine unit). In the highly potent cathepsin E inhibitors grassystatin A and C, this position is occupied by a polar asparagine (Asn) residue. researchgate.net Molecular docking studies suggest that this Asn side chain in this compound can interact favorably with the polar residue Gln-303 in cathepsin E, an interaction that is less favorable with the corresponding hydrophobic Met-307 residue in cathepsin D. researchgate.net This interaction is considered a potential reason for the increased affinity of this compound for cathepsin E over cathepsin D. researchgate.net Conversely, analogs where this polar residue is replaced by a hydrophobic one, such as the valine (Val) in grassystatin G, exhibit a shift in selectivity. nih.govrsc.org

The N-terminal moiety also exerts a strong influence on potency. Grassystatins A, B, and F, which feature an N-terminal N,N-dimethylated amino acid (N,N-diMe-Val or N,N-diMe-Phe), are generally more potent inhibitors of cathepsin D than their counterparts lacking this feature, such as grassystatin C. researchgate.netnih.gov Docking studies of grassystatin F revealed that the N,N-diMe-Phe unit is positioned near several polar residues within the cathepsin D binding pocket, suggesting this moiety helps to anchor the inhibitor in the enzyme's binding cleft. researchgate.net A similar observation was made for this compound, where the terminal N,N-diMe-Val is in close proximity to multiple polar residues, an interaction absent in the less potent grassystatin C. researchgate.net

Furthermore, the stereochemistry of the amino acids is critical. Grassystatin G, for instance, possesses an N-Me-L-Phe residue, which is an inverted stereocenter compared to the N-Me-D-Phe found in other grassystatins. nih.govrsc.org This, combined with other structural changes, contributes to its unique inhibitory profile. nih.gov

| Compound | N-Terminal Residue | P2 Residue (pre-statine) | Key Stereochemistry | Primary Target Selectivity | Cathepsin D IC₅₀ (nM) | Cathepsin E IC₅₀ (nM) |

|---|---|---|---|---|---|---|

| This compound | N,N-diMe-Val | Asn | N-Me-D-Phe | Cathepsin E | 26.5 nih.govacs.org | 0.886 nih.govacs.org |

| Grassystatin B | N,N-diMe-Val | Asn | N-Me-D-Phe | Cathepsin E | 7.27 nih.govacs.org | 0.354 nih.govacs.org |

| Grassystatin C | (truncated) | Gln | N-Me-D-Phe | Cathepsin E | Less potent acs.orgresearchgate.net | Less potent acs.orgresearchgate.net |

| Grassystatin F | N,N-diMe-Phe | Asn | N-Me-D-Phe | Cathepsin E | 50 acs.org | 0.5 acs.org |

| Grassystatin G | (truncated) | Val | N-Me-L-Phe | Cathepsin D | 66 nih.gov | 133 nih.gov |

Effects of Truncation on Biological Activity

Truncation of the grassystatin peptide sequence, particularly at the N-terminus, generally leads to a reduction in inhibitory potency. nih.govacs.org A clear example is the comparison between grassystatins A/B and grassystatin C. Grassystatin C lacks two residues present in the full-length grassystatins A and B and is consequently less potent against both cathepsin D and E, although it retains its selectivity for cathepsin E. nih.govacs.orgresearchgate.netsi.edu

Similarly, grassystatin D, which terminates with a lactic acid residue and lacks the N-terminal N,N-diMe-Phe unit found in grassystatin F, shows lower potency. researchgate.net The absence of this terminal dimethylated residue in grassystatin D removes a key anchoring interaction within the enzyme's binding site, leading to reduced activity. researchgate.net

Grassystatin G is also structurally distinct from grassystatins A, B, and F in that it is a shorter peptide. nih.govrsc.org It lacks the two amino acid units positioned between the N-Me-Phe and the statine moiety that are present in the other analogs. nih.gov This truncation, in combination with other structural modifications, is a key factor in its altered and unique biological activity profile. nih.gov The N-terminal moiety in analogs like this compound, B, and F is known to enhance activity against both cathepsin D and E by helping to anchor the inhibitor within the binding cleft. nih.gov Its absence in truncated analogs like grassystatins C and G contributes to their different potency and selectivity profiles.

| Compound | Structural Feature | Effect on Potency | Reference |

|---|---|---|---|

| This compound/B | Full-length decadepsipeptide | High potency | nih.govacs.org |

| Grassystatin C | Truncated; lacks two N-terminal residues compared to A/B | Reduced potency vs. A/B | nih.govnih.govacs.org |

| Grassystatin F | Contains N-terminal N,N-diMe-Phe | High potency | acs.org |

| Grassystatin D | Truncated; lacks N-terminal N,N-diMe-Phe of F | Reduced potency vs. F | researchgate.net |

| Grassystatin G | Shorter peptide chain than A/B/F | Altered potency and selectivity | nih.govrsc.org |

Impact of Chemical Modifications (e.g., Fluorination, N-methylation) on Inhibitory Profile

Chemical modifications such as fluorination and N-methylation are established strategies in medicinal chemistry to enhance the properties of peptide-based inhibitors.

N-methylation is a prominent feature in the natural grassystatin structures, with residues like N-Me-Phe and the terminal N,N-diMe-Val/Phe being integral to their architecture. nih.govresearchgate.netnih.gov This modification can increase resistance to proteolytic degradation and improve membrane permeability. nih.govnih.gov The importance of N-methylation is evident from the high potency conferred by the N,N-dimethylated terminal residues. researchgate.net Furthermore, the stereochemistry of these methylated residues is crucial, as highlighted by the inverted N-Me-L-Phe in grassystatin G, which contributes to its shift in selectivity toward cathepsin D. nih.gov While N-methylation can be a powerful tool, its application must be carefully considered, as it can also interfere with essential binding interactions, potentially reducing affinity for the target enzyme. rsc.org

Fluorination has been explored as a strategy to modulate the properties of this compound. In one study, stereoselectively fluorinated analogs of statine were synthesized and incorporated into this compound analogs. researchgate.net The research found that fluorination had only a modest effect on the inhibitory potency against proteases like cathepsin D. researchgate.net While it led to the identification of two new active inhibitors, the modification did not cause dramatic changes in target selectivity, lipophilicity, or metabolic stability. researchgate.net The study hypothesized that any positive conformational effects of fluorination might be offset by negative electronic interactions in the enzyme's active site. researchgate.net

Analog Development for Enhanced Selectivity (e.g., Cathepsin D selective Grassystatin G)

A significant achievement in the development of grassystatin analogs has been the discovery and characterization of grassystatin G, which exhibits reversed selectivity compared to its congeners. nih.govrsc.org While grassystatins A–F preferentially inhibit cathepsin E with 18- to 66-fold selectivity over cathepsin D, grassystatin G displays a 2-fold selectivity for cathepsin D over cathepsin E. nih.govrsc.org

This switch in selectivity is attributed to a combination of key structural differences:

Shorter Peptide Chain: Grassystatin G is a truncated analog, lacking certain amino acid units present in grassystatins A-F. nih.gov

Hydrophobic P2 Residue: It features a hydrophobic valine (Val) residue adjacent to the statine unit, in contrast to the polar asparagine (Asn) or glutamine (Gln) found in the cathepsin E-selective analogs. nih.govrsc.org Molecular dynamics simulations suggest that a polar Gln in grassystatin C can form hydrogen bonds with cathepsin E residues, an interaction not possible for the apolar Leu (or Val in grassystatin G). nih.gov

Inverted Stereochemistry: Grassystatin G contains N-Me-L-Phe, whereas other grassystatins typically have N-Me-D-Phe. nih.govrsc.org

These structural distinctions make grassystatin G a valuable chemical tool for specifically probing the biological functions of cathepsin D. nih.govrsc.org The development of grassystatin G demonstrates that rational modifications based on SAR can successfully invert the selectivity profile of a natural product scaffold, paving the way for the design of new, highly selective protease inhibitors. rsc.org

Applications As Research Probes

Utilization of Grassystatin A as a Biochemical Probe for Cathepsin E Function

This compound serves as a valuable biochemical probe primarily due to its potent and selective inhibitory activity against the aspartic protease, Cathepsin E. nih.govnih.gov Discovered in marine cyanobacteria, this compound was screened against a diverse panel of 59 proteases and demonstrated selective inhibition of Cathepsin E and, to a lesser extent, Cathepsin D. nih.govsi.edu Its utility as a research tool stems from its ability to discriminate between these two homologous enzymes. nih.gov

The inhibitory potency of this compound against Cathepsin E is in the picomolar to low nanomolar range, with a reported IC50 value of 886 pM (0.886 nM). nih.govacs.org In contrast, its inhibition of Cathepsin D is significantly less potent, with an IC50 of 26.5 nM. nih.govacs.org This results in a selectivity for Cathepsin E that is approximately 20 to 38 times greater than for Cathepsin D. nih.govsi.eduacs.org This high degree of selectivity is crucial for a biochemical probe, as it allows researchers to investigate the specific functions of Cathepsin E in cellular processes without the confounding off-target effects that would arise from the simultaneous inhibition of the more abundant and ubiquitous Cathepsin D. nih.gov

The natural analogs, Grassystatin B and Grassystatin C, also exhibit this preference for Cathepsin E, further establishing this class of compounds as useful tools for probing the enzyme's function. nih.gov For instance, this compound has been used to demonstrate the role of Cathepsin E in the process of antigen presentation by dendritic cells. nih.govacs.org The development of synthetic routes to produce this compound has further enhanced its availability as a valuable probe for studying Cathepsin E's biological roles. nih.gov

Inhibitory Activity of Grassystatins A-C against Cathepsins D and E

| Compound | Cathepsin D (IC50) | Cathepsin E (IC50) | Selectivity (Fold-Preference for Cathepsin E) |

|---|---|---|---|

| This compound | 26.5 nM | 886 pM | ~30x |

| Grassystatin B | 7.27 nM | 354 pM | ~20x |

| Grassystatin C | Less Potent | Less Potent | Selective for Cathepsin E |

Data sourced from studies on grassystatins isolated from marine cyanobacteria. nih.govsi.eduacs.org

Development of Grassystatin Analogs as Tools for Cathepsin D Mechanism Elucidation

While the Grassystatin family, including analogs A through F, is primarily characterized by a strong selectivity for Cathepsin E, recent research has led to the development and discovery of analogs that are instrumental in elucidating the mechanisms of Cathepsin D. rsc.org A significant breakthrough in this area is the discovery of Grassystatin G, a natural analog that, unlike its relatives, displays a reverse selectivity profile. nih.govrsc.org

Grassystatin G exhibits a 2-fold selectivity for Cathepsin D over Cathepsin E, with IC50 values of 66 nM and 133 nM, respectively. rsc.orgnih.gov This shift in selectivity is attributed to key structural differences: Grassystatin G is a shorter peptide and contains a hydrophobic valine residue adjacent to the core statine (B554654) unit, in place of the polar asparagine or glutamine residues found in other grassystatins. rsc.orgrsc.org These unique structural features make Grassystatin G a valuable starting point for designing more potent and selective probes to specifically investigate the role of Cathepsin D in physiological and pathological processes, such as breast cancer. nih.govrsc.orgnih.gov

Inhibitory Profile of Select Grassystatin Analogs

| Analog | Target | IC50 | Selectivity Profile |

|---|---|---|---|

| This compound | Cathepsin D | 26.5 nM | Prefers Cathepsin E (~30x) |

| Cathepsin E | 0.886 nM | ||

| Grassystatin F | Cathepsin D | 50 nM | Prefers Cathepsin E (~100x) |

| Cathepsin E | 0.5 nM | ||

| Grassystatin G | Cathepsin D | 66 nM | Prefers Cathepsin D (~2x) |

| Cathepsin E | 133 nM |

Data sourced from biochemical and biological characterization studies. nih.govrsc.orgnih.govnih.gov

Investigative Utility in Cellular Pathway Analysis (e.g., RNA-seq applications)

The selective nature of this compound and its analogs makes them powerful tools for investigative utility in cellular pathway analysis. By inhibiting a specific enzyme within a complex biological system, these compounds allow researchers to trace the downstream consequences and map functional pathways. A direct application of this utility is seen in the transcriptomic analysis of cells treated with Grassystatin G. nih.govrsc.org

In a study investigating the role of Cathepsin D in breast cancer, RNA sequencing (RNA-seq) was employed to understand the global changes in gene expression following treatment with Grassystatin G. nih.govnih.gov The RNA-seq data highlighted the molecular pathways and mechanisms that were modulated by the inhibition of Cathepsin D, both when Grassystatin G was used alone and in combination with the apoptosis-inducing agent TRAIL. nih.govrsc.orgnih.gov This approach provides a broad, unbiased view of the cellular processes governed by the target enzyme.

Future Research Directions and Translational Potential

Further Exploration of Cyanobacterial Biodiversity for Novel Grassystatin Variants

Marine cyanobacteria represent a vast and largely untapped reservoir of structurally diverse and biologically active secondary metabolites. rsc.orgnih.gov These ancient organisms have evolved complex biosynthetic pathways, such as the non-ribosomal peptide synthetase (NRPS) and polyketide synthase (PKS) systems, which are highly modular. nih.gov This modularity allows for combinatorial alterations, leading to the production of a wide array of modified peptides, including the grassystatins. nih.gov The initial discovery of grassystatins A, B, and C from Lyngbya cf. confervoides collected in Florida showcased the potential of this chemical family. nih.govsi.edunih.gov

Subsequent explorations have continued to yield new analogs, each with unique structural features and altered biological activities. For instance, grassystatins D-F were later identified, expanding the known chemical space of this peptide class. ufl.eduacs.org More recently, the investigation of a marine cyanobacterium, Caldora sp., from Guam led to the isolation of grassystatin G. rsc.orgnih.gov This variant is structurally distinct from its predecessors; it is shorter and contains a hydrophobic valine residue adjacent to the key statine (B554654) unit, whereas other grassystatins feature a polar asparagine or glutamine at this position. rsc.orgnih.gov

The continued discovery of novel grassystatin variants underscores the importance of bioprospecting diverse marine environments. Systematic searches of different cyanobacterial species, such as those from the genera Lyngbya, Symploca, and Caldora, are critical for identifying new analogs. si.edursc.org The discovery of dolastatin 10, another potent cyanobacterial metabolite, from various locations highlights that geographic distribution can influence the production of these compounds. rsc.org Exploring cyanobacteria from different ecological niches, including symbiotic relationships with other organisms like cycads, could reveal entirely new structural classes or variants with enhanced properties. mdpi.com Each new variant provides crucial insights into the structure-activity relationships of the grassystatin family and may offer improved selectivity or potency for therapeutic applications.

Advanced Synthetic Modifications for Optimized Pharmacological Profiles

While nature provides a diverse array of grassystatin structures, synthetic chemistry offers the tools to rationally design and produce analogs with optimized pharmacological profiles. The total synthesis of grassystatin A has been successfully achieved, confirming its structure and providing a pathway to generate material for further study. nih.gov Similarly, a convergent synthesis strategy was developed for grassystatin G, enabling more extensive biological and mechanistic characterization than was possible with the small amounts isolated from natural sources. rsc.org

These synthetic platforms are crucial for future structure-activity relationship (SAR) studies. rsc.org Research has already revealed that specific structural motifs are key determinants of biological activity and selectivity. For example, grassystatins A-F are potent inhibitors of cathepsin E, with 18- to 66-fold selectivity over cathepsin D. rsc.org In stark contrast, the newly discovered grassystatin G exhibits a reversed, 2-fold selectivity for cathepsin D over cathepsin E. rsc.orgnih.gov This shift in selectivity is attributed to key structural differences, such as the shorter peptide chain, the presence of a hydrophobic residue near the statine unit, and an inverted stereocenter at the N-Me-Phe residue. rsc.orgrsc.org Furthermore, the N-terminal moiety in analogs like this compound and B appears to enhance activity by anchoring the molecule in the enzyme's binding cleft. nih.govrsc.org

Future synthetic efforts will likely focus on modifying these key regions to fine-tune the inhibitory profile. By creating novel derivatives through targeted chemical modifications, researchers can aim to enhance potency, improve selectivity for specific cathepsins, and optimize drug-like properties. rsc.orgresearchgate.net For example, synthetic work on tasiamide B, a related cyanobacterial peptide, has shown that modifications at the N-terminus can confer selectivity for cathepsin D. nih.gov Applying similar strategies to the grassystatin scaffold could lead to the development of highly selective inhibitors suitable for preclinical and clinical investigation.

Inhibitory Profile of Natural Grassystatin Variants

| Compound | Primary Source | Cathepsin D IC₅₀ | Cathepsin E IC₅₀ | Selectivity Profile |

| This compound | Lyngbya cf. confervoides | 26.5 nM nih.govsi.edunih.gov | 886 pM nih.govsi.edunih.gov | ~30-fold for CatE nih.govsi.eduacs.org |

| Grassystatin B | Lyngbya cf. confervoides | 7.27 nM si.eduacs.org | 354 pM si.eduacs.org | ~20-fold for CatE si.eduacs.org |

| Grassystatin C | Lyngbya cf. confervoides | Less Potent si.eduacs.org | Less Potent si.eduacs.org | Selective for CatE si.eduacs.org |

| Grassystatin F | Marine Cyanobacteria | 50 nM acs.org | 0.5 nM acs.org | 100-fold for CatE acs.org |

| Grassystatin G | Caldora sp. | 66 nM rsc.orgnih.gov | 133 nM rsc.orgnih.gov | 2-fold for CatD rsc.orgnih.gov |

Deeper Mechanistic Insights into Cellular Pathway Interactions

The grassystatins' potent and selective inhibition of aspartic proteases, particularly cathepsins D and E, makes them valuable tools for elucidating the roles of these enzymes in health and disease. nih.gov Cathepsins are involved in a multitude of physiological and pathological processes, including cancer progression, neurodegenerative disorders, and immune regulation. nih.govresearchgate.net The ability of grassystatins to discriminate between these closely related enzymes allows for a more precise dissection of their individual functions. nih.gov

The discovery of grassystatin G, with its preference for cathepsin D, provides a complementary tool to further probe the roles of this specific protease. rsc.orgnih.gov Initial studies using RNA-sequencing on breast cancer cells treated with grassystatin G revealed modulation of several canonical pathways, including actin cytoskeleton signaling, integrin-linked kinase (ILK) signaling, and SNARE signaling. nih.gov These pathways are central to cellular motility and adhesion, processes often dysregulated in cancer metastasis. nih.gov Future research is needed to further understand the precise molecular mechanisms through which grassystatin G influences these pathways. rsc.org Such studies, which are often hampered by the limited availability of natural products, can help validate cathepsin D as a therapeutic target and uncover new avenues for intervention. ufl.edu

Development of Chemical Biology Tools

A significant future direction for the grassystatin family lies in their development as specialized chemical biology probes. ufl.edu The high potency and, crucially, the selectivity of certain grassystatin variants for specific proteases make them ideal for this purpose. si.eduacs.org For example, the marked selectivity of grassystatins A-C for cathepsin E over cathepsin D suggests they can be used to specifically interrogate the function of cathepsin E in complex biological systems, helping to distinguish its activity from that of other proteases. nih.govsi.eduacs.org

The discovery of grassystatin G, with its inverted selectivity profile favoring cathepsin D, is particularly valuable. rsc.org This compound provides a unique starting point for the design of chemical probes specifically targeting cathepsin D. rsc.orgrsc.org By synthetically modifying the grassystatin G structure—for example, by attaching fluorescent dyes or affinity tags—researchers can create tools to visualize cathepsin D activity in living cells, identify its interaction partners, and pinpoint its subcellular localization during various processes. This approach of labeling natural products for direct target identification is a powerful strategy in chemical biology. ufl.edu

The development of a suite of grassystatin-based probes, each with a tailored selectivity profile (e.g., highly selective for cathepsin E, highly selective for cathepsin D, or dual-targeting), would provide an invaluable toolkit for the protease research community. These tools would allow for more sophisticated experiments to unravel the distinct and overlapping roles of cathepsins D and E in disease, a task that is difficult to achieve with less selective inhibitors like pepstatin A. nih.gov

Q & A

Basic Research Questions

Q. What established protocols are recommended for isolating Grassystatin A from natural sources?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/water mixtures) followed by chromatographic techniques like flash chromatography or HPLC. Critical parameters include solvent polarity adjustments and column selection to separate this compound from co-eluting compounds. Purity validation requires NMR and mass spectrometry (MS) .

- Table 1 : Key Steps in Isolation Protocols

| Step | Technique | Parameters | Validation Method |

|---|---|---|---|

| Extraction | Solvent-based | Polarity gradient, temperature | TLC/HPLC |

| Purification | HPLC | C18 column, acetonitrile/water mobile phase | NMR/MS |

Q. How is the molecular structure of this compound characterized?

- Methodological Answer : Structural elucidation combines 2D-NMR (COSY, HSQC, HMBC) for connectivity analysis and high-resolution MS for molecular formula confirmation. X-ray crystallography is used if crystals are obtainable. Comparative analysis with known analogs (e.g., statin derivatives) aids in stereochemical assignments .

Q. What in vitro assays are standard for evaluating this compound’s bioactivity?

- Methodological Answer : Common assays include:

- Enzyme inhibition : Fluorometric assays targeting proteases (e.g., cathepsin D) with IC₅₀ calculations.

- Cell viability : MTT assays in cancer cell lines, using dose-response curves.

- Binding studies : Surface plasmon resonance (SPR) for affinity measurements.

Controls must include known inhibitors and vehicle-only conditions .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in this compound’s mechanism of action?

- Methodological Answer : Conflicting results (e.g., pro-apoptotic vs. anti-inflammatory effects) require:

- Comparative analysis : Replicate studies using identical cell lines, concentrations, and endpoints.

- Orthogonal assays : Combine genetic (e.g., CRISPR knockdown) and pharmacological (e.g., pathway inhibitors) approaches to validate targets.

- Data reanalysis : Apply multivariate statistics to isolate confounding variables (e.g., batch effects) .

- Table 2 : Contradictory Findings and Proposed Solutions

| Study | Observed Mechanism | Proposed Resolution |

|---|---|---|

| A (2023) | Apoptosis induction | Validate via caspase-3 activation assays |

| B (2024) | NF-κB inhibition | Use TLR4-knockout models |

Q. What strategies optimize this compound’s stability in experimental conditions?

- Methodological Answer : Stability challenges (e.g., pH sensitivity) are addressed by:

- Formulation : Encapsulation in liposomes or cyclodextrins.

- Storage : Lyophilization with cryoprotectants (e.g., trehalose).

- Kinetic studies : Monitor degradation via HPLC under varied temperatures/pH .

Q. How can reproducibility issues in this compound synthesis be mitigated?

- Methodological Answer : Key steps include:

- Standardized protocols : Document reaction conditions (e.g., temperature, catalyst loading).

- Quality control : Intermediate characterization (e.g., FTIR for functional groups).

- Collaborative validation : Multi-lab synthesis trials to identify protocol variability .

Methodological Frameworks for Research Design

- Experimental Design : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to formulate hypotheses .

- Data Analysis : Apply statistical frameworks (e.g., ANOVA for dose-response studies) and tools like R/Python for reproducibility .

- Contradiction Analysis : Prioritize principal contradictions (e.g., conflicting bioactivity data) over secondary issues using dialectical frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.